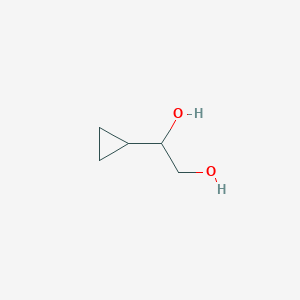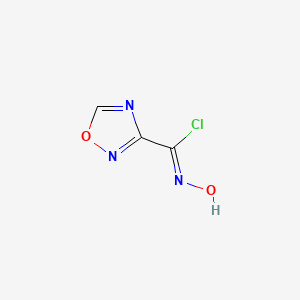
1-Cyclopropylethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Cyclopropylethane-1,2-diol” is a cyclic organic compound with the chemical formula C5H10O2 .
Synthesis Analysis
The synthesis of 1,2-diols, which includes “1-Cyclopropylethane-1,2-diol”, involves reactions such as the addition of lithiated epoxides with boronates to give syn-1,2-diols . Other methods include the addition of dialkylzincs, functionalized dialkylzincs, and vinylzinc reagents to silyl-protected α-hydroxy aldehydes .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropylethane-1,2-diol” is represented by the InChI code: InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2 . The molecular weight is 102.13 g/mol .
Chemical Reactions Analysis
The chemical reactions involving 1,2-diols, such as “1-Cyclopropylethane-1,2-diol”, include oxidative cleavage of the C–C bonds in 1,2-diols to the corresponding carbonyl compounds . This reaction is one of the most important transformations in synthetic organic chemistry .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Fluorescent Molecules
1-Cyclopropylethane-1,2-diol: can be utilized in the synthesis of fluorescent molecules. This application is particularly relevant in the development of self-healing fluorescent polyurethane elastomers . The diol serves as a building block for creating hydroxyl-capping diol fluorescent molecules, which are essential for the fluorescence and self-healing properties of the resulting polymers.
Pharmaceutical Industry
The compound’s ability to form cyclic hydrogen bonds makes it a candidate for exploring polymorphic potential in pharmaceuticals . Understanding the conformation and intermolecular interactions of 1-Cyclopropylethane-1,2-diol is crucial for its role in the design of new pharmaceutical materials, where different polymorphs can have varying therapeutic effects.
Supramolecular Engineering
In supramolecular engineering, 1-Cyclopropylethane-1,2-diol can be used to study and create complex structures through hydrogen bonding . The insights gained from such studies can lead to the development of novel materials with specific desired properties, such as increased stability or controlled release mechanisms.
Catalysis
The diol’s structure allows it to act as a ligand in catalytic processes, potentially improving the efficiency of certain chemical reactions . Its unique properties could lead to advancements in green chemistry by enabling more sustainable catalytic processes.
Material Science
Due to its structural characteristics, 1-Cyclopropylethane-1,2-diol can contribute to the development of new materials. Its potential to form stable cyclic structures can be exploited in creating materials with enhanced mechanical properties or specific functionalities .
Analytical Chemistry
As a compound with a defined structure and properties, 1-Cyclopropylethane-1,2-diol can be used as a standard or reference in analytical chemistry applications. It can help in the calibration and validation of analytical methods, ensuring accuracy and precision in chemical analysis .
Organic Synthesis
This diol is valuable in organic synthesis, serving as a precursor or intermediate in the formation of more complex organic compounds. Its reactivity can be harnessed in various synthetic pathways, leading to the production of a wide range of organic molecules .
Electrochemical Applications
Research has shown that 1-Cyclopropylethane-1,2-diol can undergo oxidative cleavage to form ketones . This property can be applied in electrochemical strategies for the efficient and eco-friendly transformation of organic compounds.
Mécanisme D'action
Biochemical Pathways
They can act as substrates for enzymes, participate in redox reactions, and form esters, ethers, and other derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with targets, and its overall efficacy . .
Propriétés
IUPAC Name |
1-cyclopropylethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVZHHMFIIQQEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylethane-1,2-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


